molecular formula C22H28N2O4 B1663542 Isorhynchophylline CAS No. 6859-01-4

Isorhynchophylline

Cat. No. B1663542
CAS RN: 6859-01-4
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-VKCGGMIFSA-N
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Description

Isorhynchophylline is a plant alkaloid isolated from Uncaria species with therapeutic potential for cardiovascular and central nervous system diseases . The antihypertensive effect of isorhynchophylline was first observed in 1989, which was strongly linked to the traditional use of Uncaria species .


Synthesis Analysis

A collective formal synthesis approach to bioactive oxindole alkaloids, including isorhynchophylline, is completed in a protecting-group free manner . The notable feature of the synthesis is the application of two one-pot, sequential transformations .


Molecular Structure Analysis

Isorhynchophylline has a molecular formula of C22H28N2O4 . Its average mass is 384.469 Da and its monoisotopic mass is 384.204895 Da .


Chemical Reactions Analysis

Isorhynchophylline has been found to have effects on neurotransmitter imbalance in the hypothalamus and inhibiting the overactivation of the renin-angiotensin system and sympathetic nerve system . It has also been found to improve corticosterone-induced in vivo LTP impairment significantly .


Physical And Chemical Properties Analysis

Isorhynchophylline has a density of 1.2±0.1 g/cm3, a boiling point of 560.8±50.0 °C at 760 mmHg, and a flash point of 293.0±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Cardiovascular and Central Nervous System Therapeutics

Isorhynchophylline, a primary alkaloid constituent of Uncaria species, has garnered attention for its antihypertensive and neuroprotective activities. Its therapeutic potential extends to various cardiovascular and central nervous system diseases, including hypertension, brachycardia, arrhythmia, vascular dementia, and amnesia. It acts through mechanisms like modulation of calcium ion channels and protection of neural cells against neurotoxicity, suggesting its viability as a drug candidate for these ailments (Jiyin Zhou & Shi-wen Zhou, 2012).

Neurodegenerative Diseases: Focus on Parkinson's

Isorhynchophylline has been shown to promote the degradation of alpha-synuclein in neuronal cells, a key factor in Parkinson's disease. This alkaloid induces autophagy in different neuronal cell lines and primary cortical neurons. Its ability to clear alpha-synuclein aggregates via the autophagy-lysosome pathway presents a novel function and therapeutic potential against neurodegenerative diseases (Jiahong Lu et al., 2012).

Anti-Inflammatory Effects in Central Nervous System

A study on the effect of isorhynchophylline on lipopolysaccharide-stimulated primary astrocytes showed its potent anti-inflammatory capabilities. It significantly reduced the expression of inflammatory mediators, providing evidence for using Uncaria rhynchophylla in treating brain ischemia disease (Ma Shi-ping, 2011).

Cardiac Arrhythmias and Platelet Aggregation

Isorhynchophylline exhibits significant preventive effects on cardiac arrhythmias, as well as inhibition of calcium currents in guinea pigs and rats. This reveals its potential role in cardiac health, particularly in arrhythmia management (Run-tao Gan et al., 2011). Additionally, isorhynchophylline inhibits platelet aggregation and thrombosis, indicating its usefulness in cardiovascular disease prevention (Shi Jing-shan, 2007).

Emotional Disorders and Cognitive Impairment

Research suggests that isorhynchophylline ameliorates stress-induced emotional disorders andcognitive impairment. This effect is partially achieved through modulation of NMDA receptors, indicating its potential for treating conditions like anxiety, depression, and memory impairment related to stress (Chen Wang et al., 2022).

Hypertension and Neurotransmitter Metabolism

Isorhynchophylline has been studied for its anti-hypertensive effects, specifically targeting neurotransmitter metabolism in the hypothalamus of spontaneously hypertensive rats. This research enhances our understanding of isorhynchophylline's mechanism in essential hypertension and its potential clinical application (Yuan Li et al., 2020).

Lung Injury and Fibrosis

Isorhynchophylline has shown effectiveness in reducing inflammatory responses and fibrosis associated with silicon-dioxide-induced acute lung injury in mice. This finding highlights its potential in treating pulmonary fibrosis and related lung conditions (Min Qiu et al., 2020).

Cardiac Hypertrophy

Research on isorhynchophylline's effects on cardiac hypertrophy has revealed its potential in treating this condition. It enhances Nrf2 and inhibits the MAPK pathway, suggesting its role in preventing cardiac dysfunction and hypertrophy (Yongtao Zhang et al., 2019).

Safety And Hazards

Isorhynchophylline should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYUDFNWXHGBE-VKCGGMIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isorhynchophylline

CAS RN

6859-01-4
Record name 7-Isorhyncophylline
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URL https://commonchemistry.cas.org/detail?cas_rn=6859-01-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isorhyncophylline
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Record name 6859-01-4
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Record name ISORHYNCHOPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,090
Citations
JY Zhou, SW Zhou - Fitoterapia, 2012 - Elsevier
… , isorhynchophylline has drawn extensive attention toward antihypertensive and neuroprotective activities in recent years. Isorhynchophylline … Isorhynchophylline also has effects on …
Number of citations: 100 www.sciencedirect.com
JS Shi, JX Yu, XP Chen, RX Xu - Acta Pharmacologica Sinica, 2003 - Citeseer
The pharmacological actions of Uncaria alkaloids, rhynchophylline and isorhynchophylline extracted from Uncaria rhynchophylla Miq Jacks were reviewed. The alkaloids mainly act on …
Number of citations: 201 citeseerx.ist.psu.edu
WB Zhang, CX Chen, SM Sim, CY Kwan - … -Schmiedeberg's archives of …, 2004 - Springer
Rhynchophylline (Rhy) and isorhynchophylline (Isorhy), indole alkaloids from Uncaria hooks, reportedly exert hypotensive and vasodilatory effects, but the mechanism of action is …
Number of citations: 95 link.springer.com
TH Kang, Y Murakami, K Matsumoto… - European journal of …, 2002 - Elsevier
… Rhynchophylline and isorhynchophylline are major tetracyclic … In this study, the effects of rhynchophylline and isorhynchophylline … of rhynchophylline and isorhynchophylline used in the …
Number of citations: 191 www.sciencedirect.com
TH Kang, Y Murakami, H Takayama, M Kitajima, N Aimi… - Life sciences, 2004 - Elsevier
… isorhynchophylline treatment. In Xenopus oocytes expressing the rat brain receptors encoded by total RNA, both rhynchophylline and isorhynchophylline … and isorhynchophylline have a …
Number of citations: 147 www.sciencedirect.com
YF Xian, ZX Lin, QQ Mao, SP Ip, ZR Su… - Cellular and Molecular …, 2012 - Springer
… Although the protective effects of isorhynchophylline have … of isorhynchophylline in the case of Aβ insult. Thus, the aim of the present study was to investigate whether isorhynchophylline …
Number of citations: 123 link.springer.com
JH Lu, JQ Tan, SSK Durairajan, LF Liu, ZH Zhang… - Autophagy, 2012 - Taylor & Francis
Accumulation of α-synuclein (α-syn) in the brain is a pathogenic feature and also a causative factor of Parkinson disease. Isorhynchophylline (IsoRhy) is a major tetracyclic oxindole …
Number of citations: 186 www.tandfonline.com
YF Xian, D Fan, SP Ip, QQ Mao, ZX Lin - Neurochemical research, 2017 - Springer
Isorhynchophylline (IRN), an oxindole alkaloid, has been identified as the main active ingredient responsible for the biological activities of Uncaria rhynchophylla (Miq) Miq ex Havil. (…
Number of citations: 30 link.springer.com
D Yuan, B Ma, J Yang, Y Xie, L Wang, L Zhang… - International …, 2009 - Elsevier
Excessive production of nitric oxide (NO) and proinflammatory cytokines from activated microglia contributes to human neurodegenerative disorders. Our previous study demonstrated …
Number of citations: 122 www.sciencedirect.com
W Wang, CM Ma, M Hattori - Journal of Pharmacy & …, 2010 - journals.library.ualberta.ca
PURPOSE This paper investigates the metabolic fate of isorhynchophylline (ISOR) as a main bioactive oxindole alkaloid in the traditional Chinese medicine. METHODS After oral …
Number of citations: 30 journals.library.ualberta.ca

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